Potassium 3,4-dihydroxybenzoate

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

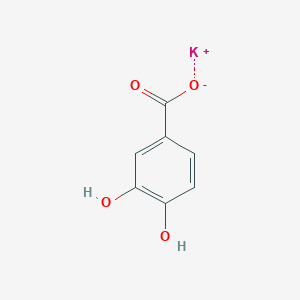

potassium;3,4-dihydroxybenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O4.K/c8-5-2-1-4(7(10)11)3-6(5)9;/h1-3,8-9H,(H,10,11);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGJCFBMUBQIHJR-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)[O-])O)O.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5KO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40668229 |

Source

|

| Record name | Potassium 3,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91753-30-9 |

Source

|

| Record name | Potassium 3,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40668229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Potassium 3,4-dihydroxybenzoate: A Comprehensive Guide to Synthesis, Characterization, and Application

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Imperative of Potassium 3,4-dihydroxybenzoate

3,4-Dihydroxybenzoic acid, commonly known as protocatechuic acid (PCA), is a phenolic compound of significant interest across the pharmaceutical and cosmetic industries.[1] As a natural metabolite found in plants, it exhibits a remarkable spectrum of biological activities, including potent antioxidant, anti-inflammatory, neuroprotective, and anti-cancer properties.[1][2][3] However, the practical application of PCA in aqueous formulations, a cornerstone of drug delivery, can be limited by its modest solubility.

The conversion of PCA to its potassium salt, this compound, addresses this fundamental challenge. By creating the salt form, we significantly enhance its aqueous solubility and bioavailability without compromising the core pharmacophore responsible for its therapeutic effects. This guide provides a comprehensive, field-proven framework for the synthesis, rigorous characterization, and potential applications of this compound, designed to empower researchers in their drug discovery and development endeavors.

Part 1: Synthesis of this compound

The synthesis of this compound is most reliably achieved through a direct acid-base neutralization of 3,4-dihydroxybenzoic acid with a stoichiometric equivalent of potassium hydroxide. This method is high-yielding, straightforward, and avoids the harsh conditions and byproducts associated with more complex synthetic routes.[4] The underlying principle is the deprotonation of the acidic carboxylic acid group by the strong base, forming the potassium carboxylate salt and water.

Experimental Protocol: A Self-Validating System

This protocol is designed to ensure high purity and yield. Each step includes a rationale to connect the action to the desired outcome.

Materials:

-

3,4-Dihydroxybenzoic Acid (Protocatechuic Acid, PCA) (≥97% purity)

-

Potassium Hydroxide (KOH) pellets (≥85% purity)

-

Ethanol (95% or absolute)

-

Deionized Water

-

Activated Charcoal (optional, for decolorization)

-

pH indicator strips or calibrated pH meter

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature control

-

Condenser

-

Büchner funnel and filter flask

-

Vacuum source

-

Drying oven or vacuum desiccator

Step-by-Step Methodology:

-

Reagent Preparation (Stoichiometry is Key):

-

Accurately weigh 10.0 g of 3,4-dihydroxybenzoic acid (approx. 0.0649 mol).

-

Calculate the stoichiometric equivalent of KOH. Accounting for an assumed purity of 85%, the required mass is (0.0649 mol * 56.11 g/mol ) / 0.85 ≈ 4.28 g. It is critical to perform this calculation based on the precise purity stated on the KOH reagent bottle.

-

Dissolve the weighed KOH in 20 mL of deionized water in a separate beaker. This reaction is exothermic; allow the solution to cool to room temperature.

-

-

Reaction Setup:

-

Place the 10.0 g of 3,4-dihydroxybenzoic acid into a 250 mL round-bottom flask containing a magnetic stir bar.

-

Add 100 mL of 95% ethanol to the flask. Stir the mixture to create a suspension. PCA is only moderately soluble in ethanol at room temperature, which is acceptable for this step.

-

-

Neutralization Reaction:

-

While stirring the PCA suspension, slowly add the cooled KOH solution dropwise over 10-15 minutes.

-

The PCA will gradually dissolve as it is converted to its more soluble potassium salt.

-

After the addition is complete, attach a condenser to the flask and gently heat the mixture to a mild reflux (approx. 60-70°C) for 30 minutes to ensure the reaction goes to completion.

-

Verify the reaction endpoint by testing the pH. A drop of the solution on a pH strip should indicate a pH between 7.0 and 8.0. If the solution is still acidic, it indicates incomplete reaction or insufficient base. If it is strongly alkaline (pH > 9), excess base was added, which can complicate purification.

-

-

Purification via Recrystallization:

-

Remove the flask from the heat. If the solution has a noticeable color, add a small amount (approx. 0.5 g) of activated charcoal and maintain the gentle reflux for another 10 minutes to adsorb impurities.

-

If charcoal was used, perform a hot filtration using a pre-warmed funnel to remove it.

-

Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath for 1-2 hours to induce crystallization of the potassium salt.

-

Collect the white, crystalline product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold ethanol (2 x 15 mL) to remove any residual soluble impurities.

-

-

Drying and Yield Calculation:

-

Dry the purified product in a vacuum oven at 60-70°C overnight or in a desiccator over a drying agent until a constant weight is achieved.

-

Weigh the final product and calculate the percentage yield. A typical yield for this procedure is >90%.

-

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 2: Comprehensive Characterization

Characterization is a self-validating process where multiple independent techniques converge to confirm the structure, purity, and properties of the synthesized compound.

Characterization Workflow Diagram

Caption: Potential mechanisms of action for drug development applications.

Conclusion

This compound represents a strategically optimized form of a biologically active natural product. The synthetic route via neutralization is robust and scalable, and the compound's identity and purity can be unequivocally confirmed through a logical, multi-technique characterization workflow. Its enhanced solubility, coupled with the potent antioxidant, anti-inflammatory, and anti-cancer properties of its parent acid, positions this compound as a valuable molecule for researchers in pharmacology and drug development. This guide provides the foundational knowledge and practical protocols to synthesize and validate this compound, enabling its exploration in next-generation therapeutic and cosmeceutical applications.

References

-

Babenko, N. A., et al. (2022). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. MDPI. Available at: [Link]

-

Pearl, I. A. (1955). Protocatechuic Acid. Organic Syntheses, Coll. Vol. 3, p.745; Vol. 29, p.85. Available at: [Link]

- Hoeschele, G. K. (1991). Preparation of 2,4-dihydroxybenzoic acid. Google Patents (US4996354A).

- Sanford, K. J. (1994). Process for the preparation of 3,4-dihydroxybutanoic acid and salts thereof. Google Patents (US5292939A).

-

Le, T. H. V., et al. (2020). ¹H NMR (A); ¹³C NMR spectra of 3,4-DHBA purified from TNB.... ResearchGate. Available at: [Link]

-

Kula, A., et al. (2008). Crystal structure, spectroscopic and thermal studies of anhydrous potassium 2,6-dihydroxybenzoate. Journal of Coordination Chemistry. Available at: [Link]

-

Linear Chemicals. POTASSIUM. Available at: [Link]

- Juenger, M. C. G., et al. (2018). 3,4-dihydroxybenzoic acid forms soluble complexes in cementitious systems. Cement and Concrete Research.

-

Rau, S., et al. (2006). ATR-FTIR spectra of 3,4-dihydroxybenzoic acid in solution.... ResearchGate. Available at: [Link]

-

Balderas-Hernandez, V. E., et al. (2021). Enhanced Protocatechuic Acid Production From Glucose Using Pseudomonas putida 3-Dehydroshikimate Dehydratase Expressed in a Phenylalanine-Overproducing Mutant of Escherichia coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]

- de Morais, S. A. L., et al. (2015). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Food Science and Technology.

-

Wojcieszyńska, D., et al. (2014). Degradation Potential of Protocatechuate 3,4-Dioxygenase from Crude Extract of Stenotrophomonas maltophilia Strain KB2 Immobilized in Calcium Alginate Hydrogels and on Glyoxyl Agarose. BioMed Research International. Available at: [Link]

-

Human Metabolome Database. ¹H NMR Spectrum (1D, 200 MHz, D₂O, predicted) (HMDB0059965). Available at: [Link]

-

Tran, T. T. N., et al. (2023). Isolation and characterization of novel potassium-solubilizing purple nonsulfur bacteria from acidic paddy soils using culture-dependent and culture-independent techniques. Frontiers in Microbiology. Available at: [Link]

-

Tseng, T. H., et al. (2007). Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation. International Journal of Cancer. Available at: [Link]

-

Fuguet, E., et al. (2018). An Experimental Validated Computational Method for pKa Determination of Substituted 1,2-Dihydroxybenzenes. Molecules. Available at: [Link]

-

University of Ottawa. (K) Potassium NMR. Available at: [Link]

- Verdonk, A. H. (1972). Thermal Decomposition of Potassium, Di-µ-Hydroxo-Bis(Dioxalatoaluminate)

-

BIOLABO. POTASSIUM Enzymatic method. Available at: [Link]

-

Semaming, Y., et al. (2015). Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine. Evidence-Based Complementary and Alternative Medicine. Available at: [Link]

- Rego, E. A. S., et al. (2021). Experimental Investigation and Kinetic Modeling of Potassium Alum Dodecahydrate Thermal Decomposition.

-

MySkinRecipes. 3,4-Dihydroxybenzoic acid monopotassium salt. Available at: [Link]

-

He, F., et al. (2022). Phenolic Compound Ethyl 3,4-Dihydroxybenzoate Retards Drug Efflux and Potentiates Antibiotic Activity. Antibiotics. Available at: [Link]

-

Li, X., et al. (2018). ¹H and ¹³C NMR data of isolated 3,4-dihydroxybenzoic acid (15) in MeOH-d₄. ResearchGate. Available at: [Link]

-

Acuña, A. J., et al. (2018). FTIR spectra of the synthesized compounds (a) potassium.... ResearchGate. Available at: [Link]

-

Liu, J., et al. (2017). Changes in Leaf Structure and Chemical Compositions Investigated by FTIR Are Correlated with Different Low Potassium Adaptation of Two Cotton Genotypes. International Journal of Molecular Sciences. Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US5292939A - Process for the preparation of 3,4-dihydroxybutanoic acid and salts thereof - Google Patents [patents.google.com]

Natural sources of Potassium 3,4-dihydroxybenzoate

An In-depth Technical Guide to the Natural Sources of Potassium 3,4-dihydroxybenzoate

Abstract

This compound, the potassium salt of protocatechuic acid (PCA), is a phenolic compound of significant interest to the pharmaceutical and nutraceutical industries due to its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties[1][2]. While the compound is often referenced by its acid form, protocatechuic acid, its existence as a potassium salt is implicit in the potassium-rich intracellular environment of its natural sources[3][4]. This guide provides a comprehensive technical overview for researchers and drug development professionals on the natural origins of this molecule. We will explore its biosynthesis, detail its primary sources across the plant and microbial kingdoms, present robust methodologies for its extraction and purification, and outline modern analytical techniques for its characterization and quantification.

Introduction: Protocatechuic Acid and its Potassium Salt

Protocatechuic acid (PCA), systematically named 3,4-dihydroxybenzoic acid, is a major metabolite of complex antioxidant polyphenols, such as those found in green tea[5][6][7]. In the physiological pH and ion-rich environment of plant and animal tissues, which are naturally abundant in potassium, PCA exists in equilibrium with its corresponding carboxylate salt, this compound[3][4][8]. Therefore, identifying natural sources of PCA is equivalent to identifying sources of its potassium salt. The compound is widely distributed in edible plants and has been a component of the human diet for millennia, found in various fruits, vegetables, nuts, and spices[7][9]. Its structural similarity to well-known antioxidants like gallic acid and caffeic acid underpins its significant therapeutic potential[10]. This guide focuses on the practical aspects of sourcing this valuable molecule from nature.

The Foundation: Biosynthesis of Protocatechuic Acid

The presence of PCA in nature is a direct consequence of the shikimate pathway, a fundamental metabolic route in bacteria, fungi, and plants for the biosynthesis of aromatic amino acids and other key metabolites[11]. Understanding this pathway is critical to appreciating the widespread availability of PCA.

The primary route for PCA biosynthesis involves the direct dehydration of 3-dehydroshikimate (DHS), an intermediate of the shikimate pathway. This reaction is catalyzed by the enzyme 3-dehydroshikimate dehydratase[1]. This efficient conversion bypasses the later stages of the pathway leading to chorismate, making it a direct and effective route for PCA production in many organisms[1].

Caption: Simplified biosynthetic route from the shikimate pathway to Protocatechuic Acid (PCA).

Principal Natural Sources of Protocatechuic Acid

PCA is ubiquitously present in the plant kingdom and is also produced by certain microorganisms. Furthermore, it is a key metabolic breakdown product of more complex polyphenols, which is a significant, albeit indirect, source.

Higher Plants: A Rich Reservoir

A vast number of edible and medicinal plants contain PCA. It is found in various parts of the plant, including fruits, leaves, bark, and seeds.

-

Fruits and Vegetables: Many common fruits and vegetables are excellent sources. Pigmented onion scales, particularly from red and yellow varieties, are notably rich in PCA, where it acts as an antifungal agent[5][12]. Other significant sources include plums, grapes, gooseberries, olives, and tomatoes[7][9][13].

-

Herbs and Spices: Culinary and medicinal herbs such as roselle (Hibiscus sabdariffa), star anise, rosemary, and mint contain substantial amounts of PCA[5][9][14].

-

Grains and Nuts: Brown rice, almonds, and rapeseed meal are also recognized sources of this phenolic acid[9][10][15].

-

Beverages: PCA is a natural constituent of products derived from these plants, including green tea, white wine, and various fruit juices[5][6][9].

Fungal and Microbial Kingdom

Certain mushrooms, such as Agaricus bisporus and Phellinus linteus, are known to contain PCA[5]. In soil microorganisms, PCA serves as a critical intermediate in the catabolism of quinate and shikimate[1]. Some bacteria, like Bacillus spp., utilize PCA as an iron-chelating siderophore component, highlighting its role in microbial metabolism[1].

Metabolic Origin from Anthocyanins

A crucial source of PCA in biological systems is the metabolic degradation of anthocyanins, the pigments responsible for the red, purple, and blue colors in many fruits and flowers. In vivo and in vitro studies have demonstrated that complex anthocyanins, such as cyanidin-3-glucoside, are metabolized by gut microflora and subsequently absorbed, with PCA being one of the major detectable metabolites in plasma[10][14][16]. This metabolic conversion means that any anthocyanin-rich food, such as berries, red grapes, and pomegranates, is an indirect but significant source of PCA[17].

Table 1: Selected Natural Sources of Protocatechuic Acid (PCA)

| Source Category | Specific Source | Reported Concentration/Presence | Reference(s) |

| Vegetables | Onion (Allium cepa) scales | 17,540 ppm (in specific strains) | [5] |

| Spinach, Broccoli | Present | [8] | |

| Lentils, Beans | Present | [10][13][14] | |

| Fruits | Plums (Prunus domestica) | High content | [9] |

| Grapes (Vitis vinifera) | Present | [9][10] | |

| Gooseberries (Ribes uva-crispa) | Present | [9] | |

| Roselle (Hibiscus sabdariffa) | High content, active component | [5][9] | |

| Herbs & Spices | Star Anise (Illicium verum) | Present | [9] |

| Rosemary (Rosmarinus officinalis) | Present | [9] | |

| Nuts & Grains | Almonds (Prunus amygdalus) | Present | [9][10] |

| Brown Rice (Oryza sativa) | Present | [9][10] | |

| Rapeseed Meal | Rich source | [15] | |

| Fungi | Agaricus bisporus | Present | [5] |

| Beverages | Green Tea | Major metabolite source | [5][6] |

| White Wine | Present | [9] |

Methodologies for Isolation and Purification

For drug development and research, obtaining pure PCA from natural matrices is essential. The process involves a systematic workflow of extraction followed by purification. The choice of methodology is dictated by the starting material and the desired purity.

Step-by-Step Experimental Protocol

1. Preparation of Plant Material:

-

Rationale: To maximize surface area and disrupt cell walls for efficient extraction.

-

Procedure: a. Obtain fresh or dried plant material (e.g., onion scales, roselle calyces). b. Thoroughly wash fresh material to remove contaminants. c. Dry the material in a ventilated oven at 40-50°C to a constant weight to prevent enzymatic degradation. d. Grind the dried material into a fine powder (e.g., using a Wiley mill) to increase the surface area for solvent penetration.

2. Solvent Extraction:

-

Rationale: To selectively solubilize PCA and other phenolic compounds from the solid matrix. The choice of solvent is based on the polarity of PCA.

-

Procedure: a. Macerate the powdered material in a solvent such as 80% methanol, 80% ethanol, or ethyl acetate at a solid-to-solvent ratio of 1:10 (w/v). b. Agitate the mixture continuously for 24 hours at room temperature. c. (Alternative Advanced Method): Utilize Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to reduce extraction time and improve efficiency[15]. d. Filter the mixture through Whatman No. 1 filter paper. Collect the filtrate. e. Repeat the extraction process on the residue two more times to ensure exhaustive extraction. f. Combine all filtrates and concentrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude aqueous extract.

3. Liquid-Liquid Partitioning (Purification):

-

Rationale: To separate PCA from highly polar compounds (sugars, amino acids) and non-polar compounds (lipids, chlorophylls) based on its differential solubility in immiscible solvents.

-

Procedure: a. Resuspend the crude aqueous extract in distilled water. b. Perform sequential partitioning in a separatory funnel with solvents of increasing polarity, starting with hexane to remove lipids. c. Subsequently, partition against ethyl acetate. PCA will preferentially move into the ethyl acetate fraction. d. Collect the ethyl acetate fraction and evaporate the solvent to dryness to yield a semi-purified phenolic extract.

4. Chromatographic Purification:

-

Rationale: To isolate PCA from other phenolic compounds with similar polarity.

-

Procedure: a. Redissolve the semi-purified extract in a minimal amount of the mobile phase. b. Load the sample onto a silica gel or Sephadex LH-20 column chromatography system. c. Elute the column with a gradient solvent system (e.g., chloroform:methanol or hexane:ethyl acetate). d. Collect fractions and monitor them using Thin Layer Chromatography (TLC) or a UV-Vis spectrophotometer. e. Pool the fractions containing pure PCA, as determined by comparison with an authentic standard. f. Evaporate the solvent to obtain purified, crystalline PCA.

Caption: General workflow for the isolation and analysis of Protocatechuic Acid.

Analytical Characterization and Quantification

Once isolated, the identity and purity of PCA must be confirmed, and its concentration in the crude extract must be quantified.

-

High-Performance Liquid Chromatography (HPLC): This is the gold standard for quantification. A C18 reverse-phase column is typically used with a mobile phase consisting of acidified water and methanol or acetonitrile. Detection is commonly performed with a UV detector at approximately 260 nm or 295 nm. Quantification is achieved by comparing the peak area of the sample to a calibration curve generated from an authentic PCA standard.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique provides definitive identification. It couples the separation power of HPLC with the mass analysis of a mass spectrometer. By determining the precise molecular weight of the compound and analyzing its fragmentation pattern (MS/MS), an unambiguous structural confirmation can be made.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For complete structural elucidation of a newly isolated compound, ¹H and ¹³C NMR are indispensable. The chemical shifts, coupling constants, and integration of the proton signals provide the exact structure of the aromatic ring and its substituents.

Conclusion

This compound, sourced from nature as protocatechuic acid, is a widely available phenolic compound with considerable therapeutic promise. Its presence is well-documented across a diverse range of plant families and is underpinned by the conserved shikimate biosynthetic pathway. Furthermore, it is a significant metabolite of dietary anthocyanins. For researchers and developers, the key to leveraging this molecule lies in understanding its natural distribution and applying systematic, robust extraction and purification protocols. The methodologies detailed in this guide provide a framework for obtaining high-purity material suitable for further pharmacological investigation and product development.

References

-

Wikipedia. Protocatechuic acid. [Link]

-

Kakkar, S., & Bais, S. (2014). A Review on Protocatechuic Acid and Its Pharmacological Potential. ISRN Pharmacology, 2014, 952943. [Link]

-

FooDB. (2015). Showing Compound protocatechuate (FDB031135). [Link]

-

MDPI. (2022). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. International Journal of Molecular Sciences. [Link]

-

NMPPDB. 3,4-Dihydroxybenzoic acid. [Link]

-

Chemcess. (2024). Protocatechuic Acid: Properties, Production And Uses. [Link]

-

Link, K. P., & Walker, J. C. (1933). THE ISOLATION OF PROTOCATECHUIC ACID FROM PIGMENTED ONION SCALES AND ITS SIGNIFICANCE IN RELATION TO DISEASE RESISTANCE IN ONIONS. Journal of Biological Chemistry. [Link]

-

WebMD. (2025). Potassium-Rich Foods: A Comprehensive Guide. [Link]

-

ResearchGate. (2014). Dietary sources of protocatechuic acid. [Link]

-

MDPI. (2022). Potential Role of Protocatechuic Acid as Natural Feed Additives in Farm Animal Production. Animals. [Link]

-

National Institutes of Health. (2022). Potassium - Health Professional Fact Sheet. [Link]

-

ResearchGate. (2021). Extractive separation of protocatechuic acid using natural non-toxic solvents and conventional solvents. [Link]

-

Frontiers. (2021). Enhanced Protocatechuic Acid Production From Glucose Using Pseudomonas putida 3-Dehydroshikimate Dehydratase Expressed in a Phenylalanine-Overproducing Mutant of Escherichia coli. Frontiers in Bioengineering and Biotechnology. [Link]

-

Cleveland Clinic. (2025). 15 Potassium-Rich Foods. [Link]

-

Arrow@TU Dublin. (2021). Sinapinic and Protocatechuic Acids Found in Rapeseed: Isolation, characterisation and potential benefits for human health as functional food ingredients. [Link]

-

Harvard T.H. Chan School of Public Health. Potassium - The Nutrition Source. [Link]

-

MDPI. (2021). Protocatechuic Acid, a Simple Plant Secondary Metabolite, Induced Apoptosis by Promoting Oxidative Stress through HO-1 Downregulation and p21 Upregulation in Colon Cancer Cells. International Journal of Molecular Sciences. [Link]

-

National Institutes of Health. (2020). Compounds from Natural Sources as Protein Kinase Inhibitors. Molecules. [Link]

-

Oregon State University. Potassium | Linus Pauling Institute. [Link]

-

Baptist Health. (2023). 10 Potassium-Rich Foods. [Link]

-

MDPI. (2021). Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle. Antioxidants. [Link]

Sources

- 1. Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types | MDPI [mdpi.com]

- 2. nmppdb.com.ng [nmppdb.com.ng]

- 3. Potassium - Health Professional Fact Sheet [ods.od.nih.gov]

- 4. Potassium | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]

- 5. Protocatechuic acid - Wikipedia [en.wikipedia.org]

- 6. Showing Compound protocatechuate (FDB031135) - FooDB [foodb.ca]

- 7. The source and biological activity of Protocatechuic acid_Chemicalbook [chemicalbook.com]

- 8. Potassium • The Nutrition Source [nutritionsource.hsph.harvard.edu]

- 9. A Review on Protocatechuic Acid and Its Pharmacological Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Potential Role of Protocatechuic Acid as Natural Feed Additives in Farm Animal Production - PMC [pmc.ncbi.nlm.nih.gov]

- 11. chemcess.com [chemcess.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PMC [pmc.ncbi.nlm.nih.gov]

- 15. arrow.tudublin.ie [arrow.tudublin.ie]

- 16. mdpi.com [mdpi.com]

- 17. 10 Potassium-Rich Foods [baptisthealth.com]

Introduction: Unveiling the Potential of Potassium 3,4-dihydroxybenzoate

An In-depth Technical Guide to the Antioxidant Mechanisms of Potassium 3,4-dihydroxybenzoate

This compound, the potassium salt of protocatechuic acid (PCA), is a phenolic compound of significant interest in the fields of pharmacology and drug development.[1][2] In aqueous environments, it readily dissociates, rendering the 3,4-dihydroxybenzoate anion as the primary bioactive entity. This anion is a major metabolite of antioxidant-rich polyphenols, such as those found in green tea and various fruits and vegetables.[3][4] Its robust antioxidant properties are not attributable to a single mode of action but rather a sophisticated, multi-pronged approach to neutralizing oxidative stress. These mechanisms range from direct chemical neutralization of reactive oxygen species (ROS) to the modulation of complex intracellular signaling pathways that govern the endogenous antioxidant response.[2][5]

This technical guide provides an in-depth exploration of the core antioxidant mechanisms of this compound, offering researchers and drug development professionals a foundational understanding of its therapeutic potential. We will dissect the causality behind its chemical reactivity, detail the experimental protocols for its evaluation, and visualize the intricate cellular pathways it influences.

Part 1: Direct Antioxidant Mechanisms: The First Line of Defense

The primary antioxidant capacity of 3,4-dihydroxybenzoate stems from its distinct chemical structure, specifically the catechol moiety (two hydroxyl groups positioned ortho to each other on the benzene ring). This arrangement is pivotal for its ability to directly interact with and neutralize harmful reactive species.

Radical Scavenging via Hydrogen Atom Donation

The fundamental mechanism of radical scavenging by 3,4-dihydroxybenzoate is its ability to donate a hydrogen atom (H•) from its phenolic hydroxyl groups to unstable free radicals, thereby stabilizing them. This process converts the 3,4-dihydroxybenzoate into a relatively stable phenoxyl radical, which is significantly less reactive than the initial radical due to resonance delocalization across the aromatic ring. This effectively terminates the radical chain reaction that would otherwise damage cellular components like lipids, proteins, and DNA.[6]

The efficacy of this process is commonly evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.[7][8][9] The DPPH assay, for instance, relies on the color change from purple to yellow as the stable DPPH radical is neutralized by the antioxidant.[10] Studies have consistently shown that 3,4-dihydroxybenzoic acid exhibits potent, dose-dependent scavenging activity in these assays.[7][11]

Caption: Chelation of a pro-oxidant metal ion by 3,4-dihydroxybenzoate.

This protocol assesses the ability of this compound to compete with ferrozine for the binding of ferrous ions. A decrease in the formation of the colored ferrozine-Fe²⁺ complex indicates chelation by the test compound.

-

Reagent Preparation:

-

Prepare a 2 mM solution of FeCl₂ in deionized water.

-

Prepare a 5 mM solution of ferrozine in deionized water.

-

Prepare a stock solution of this compound and a series of dilutions.

-

Use EDTA as a positive control.

-

-

Assay Procedure:

-

In a 96-well microplate, add 50 µL of each sample dilution.

-

Add 50 µL of the 2 mM FeCl₂ solution to each well.

-

Initiate the reaction by adding 100 µL of the 5 mM ferrozine solution.

-

Shake the plate and incubate at room temperature for 10 minutes.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at 562 nm.

-

The blank should contain all reagents except ferrozine.

-

Calculate the percentage of metal chelating activity:

-

% Chelating Activity = [(Abs_control - Abs_sample) / Abs_control] * 100

-

-

Determine the IC50 value, where a lower value signifies stronger chelation ability.

-

Part 2: Cellular and Indirect Antioxidant Mechanisms

Beyond direct chemical interactions, 3,4-dihydroxybenzoate exerts profound antioxidant effects by modulating cellular machinery and signaling pathways, thereby bolstering the cell's intrinsic defense systems.

Upregulation of Endogenous Antioxidant Defenses via Nrf2 Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes, collectively known as the antioxidant response element (ARE)-dependent genes. [8]Protocatechuic acid has been shown to activate the Nrf2 pathway. [12] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Upon exposure to an inducer like 3,4-dihydroxybenzoate, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE. This triggers the transcription of protective genes, including heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis like glutamate-cysteine ligase (GCLC). [13]This mechanism enhances the cell's overall capacity to handle oxidative stress. Methyl 3,4-dihydroxybenzoate, a derivative, has been shown to upregulate Nrf2 and antioxidant enzymes like SOD1, NQO1, and GCLC. [13]

Caption: Activation of the Nrf2 antioxidant response pathway by 3,4-dihydroxybenzoate.

Inhibition of Pro-Oxidant Enzymes and Modulation of Signaling Pathways

3,4-dihydroxybenzoate also mitigates oxidative stress by directly inhibiting enzymes that generate ROS. Key targets include NADPH oxidase (NOX) and xanthine oxidase (XOD), both of which are significant sources of superoxide radicals in pathological conditions. [5]By reducing the activity of these enzymes, 3,4-dihydroxybenzoate effectively decreases the overall cellular ROS load. [5][7] Furthermore, this compound can modulate stress-activated signaling cascades. Studies have shown that 3,4-dihydroxybenzoic acid can inhibit the phosphorylation of c-Jun N-terminal kinase (JNK) and p38 mitogen-activated protein kinases (MAPK). [3][7]These pathways are often activated by oxidative stress and can lead to inflammation and apoptosis. [14]By downregulating JNK and p38 signaling, 3,4-dihydroxybenzoate helps to suppress downstream inflammatory and apoptotic events, contributing to its overall cytoprotective effects. [3][7]

Summary of Quantitative Antioxidant Activity

The antioxidant efficacy of 3,4-dihydroxybenzoate has been quantified in numerous studies. The following table summarizes representative data, highlighting its potency across various standard assays.

| Assay Type | Compound/Derivative | Reported Activity (IC50 or % Inhibition) | Reference |

| DPPH Radical Scavenging | 3,4-dihydroxybenzoic acid | 89.1% scavenging at 200 µg/mL | [7] |

| DPPH Radical Scavenging | 3,4-dihydroxybenzoic acid derivatives | EC50 = 0.093-0.118 µM | [15] |

| ABTS Radical Scavenging | 3,4-dihydroxybenzoic acid | 74.51% Inhibition | [11] |

| JNK1 Kinase Inhibition | 3,4-dihydroxybenzoic acid | 86.3% inhibition at 400 µg/mL | [7] |

| Metal Chelation (Iron) | 3,4-dihydroxybenzoic acid derivatives | Forms hexa-coordinated complexes | [15] |

Note: IC50/EC50 values are the concentration required to achieve 50% of the maximum effect. Lower values indicate greater potency.

Conclusion

The antioxidant mechanism of this compound is a compelling example of multifunctional molecular action. Its efficacy is not limited to a single chemical property but is the result of a synergistic interplay between direct and indirect mechanisms. It acts as a potent radical scavenger and metal chelator, providing an immediate chemical shield against oxidative threats. Concurrently, it interfaces with critical cellular signaling pathways, such as Nrf2 and MAPK, to enhance the cell's intrinsic antioxidant defenses and mitigate stress-induced damage. This multifaceted profile makes this compound a promising candidate for further investigation in the development of therapeutics aimed at combating oxidative stress-related pathologies.

References

-

Antioxidant and Photoprotective Activities of 3,4-Dihydroxybenzoic Acid and (+)-Catechin, Identified from Schima argentea Extract, in UVB-Irradiated HaCaT Cells. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. (n.d.). MDPI. Retrieved from [Link]

-

Tsai, Y. J., et al. (2007). Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation. International Journal of Cancer, 121(1), 203-12. Retrieved from [Link]

-

López-Giraldo, L. J., et al. (2021). Antioxidant Activity of Natural Hydroquinones. Antioxidants, 10(3), 433. Retrieved from [Link]

-

Fraga, C. G., et al. (2019). Mechanism of antioxidant action of flavonoids (3',4'-diOH polyphenols). Free Radical Biology and Medicine, 146, 119-128. Retrieved from [Link]

-

Sgylard, C., et al. (2015). Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(17), 3500-4. Retrieved from [Link]

-

Kim, D. H., et al. (2006). Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives. Bioorganic & Medicinal Chemistry Letters, 16(11), 2974-7. Retrieved from [Link]

-

Li, J., et al. (2024). Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway. Journal of Ovarian Research, 17(1), 87. Retrieved from [Link]

-

Antioxidant activity evaluated by DPPH, ABTS and FRAP assays. (n.d.). ResearchGate. Retrieved from [Link]

-

Flora, S. J., & Pachauri, V. (2010). Chelation in metal intoxication. International Journal of Environmental Research and Public Health, 7(7), 2745-88. Retrieved from [Link]

-

Uddin, M. S., et al. (2024). Signaling Pathways in Oxidative Stress-Induced Neurodegenerative Diseases: A Review of Phytochemical Therapeutic Interventions. Antioxidants, 13(2), 229. Retrieved from [Link]

-

DPPH• radical scavenging activity of Na, K, and Cr, 3,4-dihydroxybenzoates (a), and caffeates (b). (n.d.). ResearchGate. Retrieved from [Link]

-

Michalkiewicz, S., et al. (2021). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Molecules, 26(23), 7248. Retrieved from [Link]

-

Semaming, Y., et al. (2021). Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle. Evidence-Based Complementary and Alternative Medicine, 2021, 9927351. Retrieved from [Link]

-

Antioxidant Activity and Mechanism of Protocatechuic Acid in vitro. (n.d.). ResearchGate. Retrieved from [Link]

-

Chelation Therapy: Purpose, Procedure, and Side-Effects. (n.d.). WebMD. Retrieved from [Link]

-

Singh, K., & Kumar, R. (2023). Inhibition of Oxidative Stress and Related Signaling Pathways in Neuroprotection. International Journal of Molecular Sciences, 24(13), 10831. Retrieved from [Link]

-

Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors. (n.d.). ResearchGate. Retrieved from [Link]

-

Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. (n.d.). E3S Web of Conferences. Retrieved from [Link]

-

Protocatechuic acid. (n.d.). Wikipedia. Retrieved from [Link]

-

The Cancer-Protective Potential of Protocatechuic Acid: A Narrative Review. (n.d.). MDPI. Retrieved from [Link]

-

Oxidative stress-induced signaling pathways implicated in the pathogenesis of Parkinson's disease. (n.d.). PubMed. Retrieved from [Link]

-

In vitro antioxidant and free-radical scavenging activities of polar leaf extracts of Vernonia amygdalina. (n.d.). PMC - NIH. Retrieved from [Link]

-

Potassium binders for chronic hyperkalaemia in people with chronic kidney disease. (n.d.). Cochrane Library. Retrieved from [Link]

-

Evaluation of DPPH Radical Scavenging Activity and Reducing Power of Four Selected Medicinal Plants and Their Combinations. (n.d.). ResearchGate. Retrieved from [Link]

-

Flora, S. J. S., & Pachauri, V. (2010). Chelation in Metal Intoxication. International Journal of Environmental Research and Public Health, 7(7), 2745-2788. Retrieved from [Link]

-

Evidence for Oxidative Pathways in the Pathogenesis of PD: Are Antioxidants Candidate Drugs to Ameliorate Disease Progression?. (n.d.). Hindawi. Retrieved from [Link]

-

antioxidant activities using dpph, fic, frap, and abts methods from ethanolic. (n.d.). Journal of Universitas Airlangga. Retrieved from [Link]

-

Theoretical Study of Antioxidant and Prooxidant Potency of Protocatechuic Aldehyde. (n.d.). Scilit. Retrieved from [Link]

-

Chelation therapy. (n.d.). Wikipedia. Retrieved from [Link]

-

Xanthotoxin modulates oxidative stress, inflammation, and MAPK signaling in a rotenone-induced Parkinson's disease model. (n.d.). ResearchGate. Retrieved from [Link]

-

Semaming, Y., et al. (2021). Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle. Evidence-Based Complementary and Alternative Medicine, 2021, 9927351. Retrieved from [Link]

-

(PDF) Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. f. & Zoll.) Leaves Extract and Fractions. (n.d.). ResearchGate. Retrieved from [Link]

-

The Radical Scavenging Activities and Anti-Wrinkle Effects of Soymilk Fractions Fermented with Lacticaseibacillus paracasei MK1 and Their Derived Peptides. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types [mdpi.com]

- 2. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protocatechuic acid - Wikipedia [en.wikipedia.org]

- 5. Antioxidant Effects of Protocatechuic Acid and Protocatechuic Aldehyde: Old Wine in a New Bottle - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. e3s-conferences.org [e3s-conferences.org]

- 11. Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Cancer-Protective Potential of Protocatechuic Acid: A Narrative Review [mdpi.com]

- 13. Methyl 3,4-dihydroxybenzoate alleviates oxidative damage in granulosa cells by activating Nrf2 antioxidant pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Design, synthesis and evaluation of 3,4-dihydroxybenzoic acid derivatives as antioxidants, bio-metal chelating agents and acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Neuroprotective Potential of Potassium 3,4-dihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides an in-depth exploration of the neuroprotective effects of Potassium 3,4-dihydroxybenzoate. Drawing upon established research into its constituent components—potassium and 3,4-dihydroxybenzoic acid (protocatechuic acid, PCA)—this document synthesizes the current understanding of its potential mechanisms of action and provides a framework for its experimental validation.

I. Introduction: A Novel Candidate for Neuroprotection

The pursuit of effective neuroprotective agents is a critical endeavor in the face of a rising prevalence of neurodegenerative diseases. This compound emerges as a compelling candidate, leveraging the synergistic potential of its ionic and phenolic moieties. 3,4-dihydroxybenzoic acid, a well-documented antioxidant phenolic compound found in many plants, has demonstrated a capacity to mitigate cellular damage.[1] Concurrently, potassium ions are fundamental to maintaining neuronal homeostasis, and their supplementation has been linked to the reduction of oxidative stress.[2][3] This guide will dissect the theoretical underpinnings of this compound's neuroprotective action and provide robust, field-proven methodologies for its investigation.

II. Postulated Mechanisms of Neuroprotection

The neuroprotective effects of this compound are likely multifaceted, stemming from the combined actions of the 3,4-dihydroxybenzoate anion and the potassium cation. The primary proposed mechanisms are the attenuation of oxidative stress and the modulation of apoptotic signaling pathways.

A. Mitigation of Oxidative Stress

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a key pathological feature of many neurodegenerative disorders.[4]

-

Direct Radical Scavenging: 3,4-dihydroxybenzoic acid is a potent antioxidant, capable of directly scavenging free radicals.[5][6] Its catechol structure is highly effective at donating hydrogen atoms to neutralize ROS, thereby preventing damage to cellular components like lipids, proteins, and DNA.

-

Enhancement of Endogenous Antioxidant Systems: Potassium has been shown to up-regulate the activity of endogenous antioxidant enzymes.[7][8] It is plausible that this compound enhances the expression and activity of enzymes such as superoxide dismutase (SOD), catalase, and glutathione peroxidase, which are crucial for detoxifying ROS.[8]

-

Reduction of ROS Production: Studies on potassium supplementation suggest it can inhibit the activity of NADPH oxidase, a major source of cellular ROS.[3] By reducing the production of superoxide radicals, this compound could significantly lower the overall oxidative burden on neurons.

B. Modulation of Apoptotic Pathways

Apoptosis, or programmed cell death, is a critical process in the removal of damaged or unwanted cells. However, its dysregulation contributes to neuronal loss in neurodegenerative diseases.

-

Inhibition of Pro-Apoptotic Signaling: 3,4-dihydroxybenzoic acid has been shown to modulate the JNK and p38 MAPK signaling pathways, which are activated in response to cellular stress and can lead to apoptosis.[1] By inhibiting the sustained phosphorylation of these kinases, this compound may prevent the downstream activation of pro-apoptotic proteins like Bax and the subsequent execution of the apoptotic cascade.

-

Preservation of Mitochondrial Integrity: The mitochondrion plays a central role in apoptosis. Oxidative stress can trigger the mitochondrial permeability transition (mPT), leading to the release of pro-apoptotic factors. By reducing ROS levels, this compound can help maintain mitochondrial membrane potential and prevent the initiation of the intrinsic apoptotic pathway.[9]

-

Regulation of Apoptosis-Related Proteins: Research indicates that 3,4-dihydroxybenzoic acid can influence the expression of proteins involved in apoptosis, such as the Bcl-2 family. It may upregulate anti-apoptotic proteins like Bcl-2 and downregulate pro-apoptotic proteins like Bax, thus shifting the cellular balance towards survival.[10]

III. Experimental Validation Framework

A rigorous and multi-faceted experimental approach is essential to validate the neuroprotective effects of this compound. This framework encompasses in vitro and in vivo models, allowing for a comprehensive assessment from cellular mechanisms to systemic effects.

A. In Vitro Models of Neurodegeneration

In vitro models provide a controlled environment to dissect the molecular mechanisms of neuroprotection.[11][12][13]

-

Cell Lines: Immortalized neuronal cell lines such as SH-SY5Y (human neuroblastoma) or HT22 (mouse hippocampal) are suitable for initial high-throughput screening.[10]

-

Primary Neuronal Cultures: For a more physiologically relevant system, primary cortical or hippocampal neurons can be utilized.[14]

-

Organotypic Slice Cultures: These 3D cultures preserve the cellular architecture of specific brain regions and are valuable for studying complex neuronal circuits.[15]

-

Induced Pluripotent Stem Cell (iPSC)-derived Neurons: Patient-derived iPSCs can be differentiated into specific neuronal subtypes to model various neurodegenerative diseases.

B. Induction of Neuronal Damage

To assess neuroprotective effects, neuronal cultures are typically challenged with a neurotoxic stimulus. The choice of insult should align with the pathological mechanisms of the targeted neurodegenerative disease.

-

Oxidative Stress: Hydrogen peroxide (H₂O₂), 6-hydroxydopamine (6-OHDA), or glutamate can be used to induce oxidative stress and excitotoxicity.[9][10]

-

Apoptosis Induction: Staurosporine or serum deprivation can be used to trigger apoptosis.[16]

-

Protein Aggregation: Pre-aggregated amyloid-beta (Aβ) or alpha-synuclein can be applied to model Alzheimer's or Parkinson's disease, respectively.

IV. Core Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for key experiments to evaluate the neuroprotective effects of this compound.

A. Cell Viability and Cytotoxicity Assays

These assays are fundamental for determining the protective effect of the compound against a neurotoxic insult.

1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of viable cells.

-

Protocol:

-

Seed neuronal cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 2 hours).

-

Introduce the neurotoxic agent (e.g., H₂O₂) and co-incubate for the desired time (e.g., 24 hours).

-

Add MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C.

-

Solubilize the formazan crystals with dimethyl sulfoxide (DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.[17]

-

2. Lactate Dehydrogenase (LDH) Assay

This assay quantifies the release of LDH from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

-

Protocol:

-

Follow steps 1-3 from the MTT protocol.

-

Collect the cell culture supernatant.

-

Use a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions.

-

Measure the absorbance at the recommended wavelength.

-

| Assay | Principle | Endpoint | Advantages | Considerations |

| MTT | Mitochondrial reductase activity | Colorimetric (Formazan) | High-throughput, cost-effective | Can be affected by changes in metabolic rate |

| Resazurin | Cellular redox state | Fluorometric (Resorufin) | Higher sensitivity than MTT, less toxic | Signal can be influenced by pH |

| LDH | Cell membrane integrity | Colorimetric (Formazan) | Measures cell death directly | Released LDH has a limited half-life |

| Calcein-AM/PI | Cell viability/death | Fluorescent (Live/Dead) | Allows for visualization and quantification | Requires fluorescence microscopy |

B. Assessment of Oxidative Stress

These assays directly measure the levels of reactive oxygen species and the antioxidant capacity of the cells.

1. Dichlorofluorescin Diacetate (DCFDA) Assay for Intracellular ROS

DCFDA is a cell-permeable dye that fluoresces upon oxidation by ROS.

-

Protocol:

-

Treat cells as described in the MTT protocol (steps 1-3).

-

Load the cells with DCFDA (10 µM) for 30 minutes at 37°C.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader or microscope.[10]

-

2. Glutathione (GSH) Assay

This assay measures the levels of reduced glutathione, a major intracellular antioxidant.

-

Protocol:

-

Lyse the treated cells.

-

Use a commercial GSH assay kit, which typically involves a reaction that produces a colored or fluorescent product proportional to the amount of GSH.

-

Measure the absorbance or fluorescence according to the kit's instructions.[10]

-

C. Apoptosis Assays

These assays detect the biochemical and morphological hallmarks of apoptosis.

1. Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

-

Protocol:

-

Treat cells and collect them by trypsinization.

-

Wash the cells with PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark for 15 minutes.

-

Analyze the cells by flow cytometry.

-

2. Caspase-3 Activity Assay

This assay measures the activity of caspase-3, a key executioner caspase in apoptosis.

-

Protocol:

-

Lyse the treated cells.

-

Use a commercial caspase-3 activity assay kit, which typically utilizes a fluorogenic or colorimetric substrate for caspase-3.

-

Measure the fluorescence or absorbance as per the manufacturer's protocol.

-

V. Signaling Pathway Analysis

To elucidate the molecular mechanisms of action, it is crucial to investigate the effect of this compound on key signaling pathways.

Western Blotting

This technique is used to detect and quantify the expression and phosphorylation status of specific proteins.

-

Protocol:

-

Lyse the treated cells and determine the protein concentration.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with primary antibodies against target proteins (e.g., phospho-JNK, phospho-p38, Bcl-2, Bax, cleaved caspase-3).

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.[10]

-

Figure 1. Postulated signaling pathway of this compound's neuroprotective action.

VI. In Vivo Validation

Following promising in vitro results, the neuroprotective efficacy of this compound should be evaluated in animal models of neurodegenerative diseases.

-

Animal Models:

-

Parkinson's Disease: MPTP or 6-OHDA-induced models in rodents.

-

Alzheimer's Disease: Transgenic mouse models (e.g., APP/PS1).

-

Cerebral Ischemia: Middle cerebral artery occlusion (MCAO) model in rats or mice.

-

-

Administration: The route of administration (e.g., oral gavage, intraperitoneal injection) and dosage will need to be optimized.

-

Outcome Measures:

-

Behavioral Tests: To assess motor function (e.g., rotarod test) and cognitive function (e.g., Morris water maze).

-

Histological Analysis: To quantify neuronal loss and protein aggregation in specific brain regions.

-

Biochemical Markers: To measure levels of oxidative stress and inflammation in brain tissue.

-

Figure 2. Experimental workflow for the validation of this compound as a neuroprotective agent.

VII. Conclusion and Future Directions

This compound presents a promising avenue for the development of novel neuroprotective therapies. Its dual-action potential, combining the antioxidant properties of 3,4-dihydroxybenzoic acid with the homeostatic support of potassium, warrants thorough investigation. The experimental framework outlined in this guide provides a comprehensive strategy for elucidating its mechanisms of action and validating its therapeutic efficacy. Future research should focus on optimizing its delivery across the blood-brain barrier and exploring its potential in combination with other neuroprotective agents.

VIII. References

-

Ando, K., Fujita, T., & Shimosawa, T. (2009). Protective effect of dietary potassium against cardiovascular damage in salt-sensitive hypertension: possible role of its antioxidant action. Current Hypertension Reviews, 5(1), 16-22. [Link]

-

Babu, D., et al. (2021). Neuroprotective effects of an in vitro BBB permeable phenoxythiophene sulfonamide small molecule in glutamate-induced oxidative injury. Experimental and Therapeutic Medicine, 22(5), 1-13. [Link]

-

Lin, H. H., et al. (2007). Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation. International Journal of Cancer, 120(11), 2306-2316. [Link]

-

Kaja, S., et al. (2012). Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures. Current Protocols in Toxicology, Chapter 12, Unit12.19. [Link]

-

Di Lullo, E., & Scanziani, M. (2021). In vitro Models of Neurodegenerative Diseases. Frontiers in Cellular Neuroscience, 15, 709618. [Link]

-

Niño, J., et al. (2018). Antioxidant Activity of Natural Hydroquinones. Molecules, 23(5), 1076. [Link]

-

Kim-Han, J. S., & Dugan, L. L. (2005). Ketone Bodies Are Protective Against Oxidative Stress in Neocortical Neurons. Journal of Neurochemistry, 94(5), 1395-1403. [Link]

-

Coll-Miro, M., et al. (2009). Drug screening of neuroprotective agents on an organotypic-based model of spinal cord excitotoxic damage. Restorative Neurology and Neuroscience, 27(4), 345-356. [Link]

-

Sun, H. S., & Feng, Z. P. (2013). Neuroprotective role of ATP-sensitive potassium channels in cerebral ischemia. Acta Pharmacologica Sinica, 34(1), 24-34. [Link]

-

Kamyshnyi, O., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]

-

Matsui, H., et al. (2006). Protective effect of potassium against the hypertensive cardiac dysfunction: association with reactive oxygen species reduction. Hypertension, 48(2), 225-231. [Link]

-

Quintero, F. J., et al. (2018). Potassium (K+) Starvation-Induced Oxidative Stress Triggers a General Boost of Antioxidant and NADPH-Generating Systems in the Halophyte Cakile maritima. Antioxidants, 7(9), 118. [Link]

-

Ahanger, M. A., & Agarwal, R. M. (2017). Potassium up-regulates antioxidant metabolism and alleviates growth inhibition under water and osmotic stress in wheat (Triticum aestivum L). Protoplasma, 254(4), 1471-1486. [Link]

-

Kim, G. J., et al. (2022). In Vivo Dopamine Neuron Imaging-Based Small Molecule Screen Identifies Novel Neuroprotective Compounds and Targets. Frontiers in Aging Neuroscience, 14, 848972. [Link]

-

Wade, P. A., et al. (2024). Potassium-Switch Signaling Pathway Dictates Acute Blood Pressure Response to Dietary Potassium. Hypertension, 81(5), 1017-1028. [Link]

-

O'Brien, T., et al. (2006). Activation of GSK-3β and Caspase-3 Occurs in Nigral Dopamine Neurons during the Development of Apoptosis Activated by a Striatal Injection of 6-Hydroxydopamine. PLoS ONE, 1(1), e11. [Link]

-

Xia, Y., et al. (2013). Up-regulation of A-type potassium currents protects neurons against cerebral ischemia. Journal of Cerebral Blood Flow & Metabolism, 33(1), 135-144. [Link]

-

Colbourne, F., & Corbett, D. (1995). The problem of assessing effective neuroprotection in experimental cerebral ischemia. Brain Research Reviews, 21(1), 1-24. [Link]

-

Mattis, V. B., & Svendsen, C. N. (2021). Large-scale phenotypic drug screen identifies neuroprotectants in zebrafish and mouse models of retinitis pigmentosa. eLife, 10, e66936. [Link]

-

Dias, V., Junn, E., & Mouradian, M. M. (2013). The Role of Oxidative Stress in Parkinson's Disease. Journal of Parkinson's Disease, 3(4), 461-491. [Link]

-

Tönnies, E., & Trushina, E. (2017). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Molecules, 22(5), 719. [Link]

-

Neurofit. (n.d.). Viability and survival test. Retrieved from [Link]

-

Spagnuolo, C., et al. (2021). The Neuroprotective Effects of Phenolic Acids: Molecular Mechanism of Action. Molecules, 26(11), 3372. [Link]

-

Pal, S., et al. (2006). Regulation of apoptotic potassium currents by coordinated zinc-dependent signalling. The Journal of Physiology, 571(Pt 2), 291-304. [Link]

-

Kim, H. U., et al. (2020). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. Microorganisms, 8(10), 1546. [Link]

-

Slanzi, A., et al. (2023). Two- and Three-Dimensional In Vitro Models of Parkinson's and Alzheimer's Diseases: State-of-the-Art and Applications. International Journal of Molecular Sciences, 24(13), 10842. [Link]

-

Kamyshnyi, O., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]

-

Chen, Y. C., et al. (2010). Antioxidant activity of 3,4,5-trihydroxyphenylacetamide derivatives. Bioorganic & Medicinal Chemistry Letters, 20(15), 4443-4445. [Link]

-

Emulate. (2021). Advances in the Development of In Vitro Models of Neurodegenerative Diseases. Retrieved from [Link]

-

Chen, J., et al. (2005). Flavonoids protect neurons from oxidized low-density-lipoprotein-induced apoptosis involving c-Jun N-terminal kinase (JNK), c-Jun and caspase-3. British Journal of Pharmacology, 145(3), 323-332. [Link]

-

Wade, P. A., et al. (2024). Potassium-Switch Signaling Pathway Dictates Acute Blood Pressure Response to Dietary Potassium. Hypertension, 81(5), 1017-1028. [Link]

-

Zucco, F., et al. (2014). In vitro and in vivo models for developmental neurotoxicity screening. Alternatives to laboratory animals : ATLA, 42(6), 375-382. [Link]

-

Ma, W., et al. (2015). Ketones Prevent Oxidative Impairment of Hippocampal Synaptic Integrity through KATP Channels. PLoS ONE, 10(4), e0123275. [Link]

-

Chen, Y. H., et al. (2023). Antioxidant and Photoprotective Activities of 3,4-Dihydroxybenzoic Acid and (+)-Catechin, Identified from Schima argentea Extract, in UVB-Irradiated HaCaT Cells. Antioxidants, 12(5), 1098. [Link]

-

Edwards, S. N., & Tolkovsky, A. M. (1994). Potassium Deprivation-Induced Apoptosis of Cerebellar Granule Neurons: A Sequential Requirement for New mRNA and Protein Synthesis, ICE-Like Protease Activity, and Reactive Oxygen Species. The Journal of Cell Biology, 127(3), 855-866. [Link]

-

ibidi. (n.d.). 5 Versatile in Vitro Assays To Study Neurological Conditions and Diseases. Retrieved from [Link]

-

Jones, C. (2022). Human Stem Cell Models of Neurodegeneration: Exploiting In Vitro Phenotypes to Support Drug Delivery. Oxford Global. [Link]

-

Kamyshnyi, O., et al. (2024). Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. International Journal of Molecular Sciences, 25(19), 10475. [Link]

-

Kim, D. W., & Park, J. H. (2023). Molecular Mechanisms of Neuroprotection by Ketone Bodies and Ketogenic Diet in Cerebral Ischemia and Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(1), 124. [Link]

-

Singh, N., et al. (2018). Evidence for Oxidative Pathways in the Pathogenesis of PD: Are Antioxidants Candidate Drugs to Ameliorate Disease Progression? Antioxidants, 7(8), 104. [Link]

-

Ji, Y., et al. (2015). Potassium 2-(1-hydroxypentyl)-benzoate improves depressive-like behaviors in rat model. Neuroscience Letters, 584, 137-142. [Link]

-

López, D., et al. (2009). Structurally diverse natural products that cause potassium leakage trigger multicellularity in Bacillus subtilis. Proceedings of the National Academy of Sciences, 106(1), 280-285. [Link]

-

Tönnies, E., & Trushina, E. (2017). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. Molecules, 22(5), 719. [Link]

-

Super, H. S., et al. (2020). Advances in current in vitro models on neurodegenerative diseases. Frontiers in Neuroscience, 14, 580322. [Link]

-

Smyth, B., et al. (2017). Randomized, Controlled Trial of the Effect of Dietary Potassium Restriction on Nerve Function in CKD. Clinical Journal of the American Society of Nephrology, 12(10), 1615-1623. [Link]

-

Bilsland, J., & Harper, S. (2012). Cell death assays for neurodegenerative disease drug discovery. Assay and Drug Development Technologies, 10(3), 213-225. [Link]

-

White, A. R., et al. (1998). Survival of Cultured Neurons from Amyloid Precursor Protein Knock-Out Mice against Alzheimer's Amyloid-β Toxicity and Oxidative Stress. Journal of Neuroscience, 18(16), 6207-6217. [Link]

Sources

- 1. Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Protective effect of dietary potassium against cardiovascular damage in salt-sensitive hypertension: possible role of its antioxidant action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective effect of potassium against the hypertensive cardiac dysfunction: association with reactive oxygen species reduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Role of Oxidative Stress in Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Potassium up-regulates antioxidant metabolism and alleviates growth inhibition under water and osmotic stress in wheat (Triticum aestivum L) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Ketone bodies are protective against oxidative stress in neocortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. mdpi.com [mdpi.com]

- 12. emulatebio.com [emulatebio.com]

- 13. oxfordglobal.com [oxfordglobal.com]

- 14. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Drug screening of neuroprotective agents on an organotypic-based model of spinal cord excitotoxic damage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Activation of GSK-3β and Caspase-3 Occurs in Nigral Dopamine Neurons during the Development of Apoptosis Activated by a Striatal Injection of 6-Hydroxydopamine | PLOS One [journals.plos.org]

- 17. Up-regulation of A-type potassium currents protects neurons against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: In Vitro Assays for Potassium 3,4-dihydroxybenzoate Activity

Executive Summary

Potassium 3,4-dihydroxybenzoate, the potassium salt of protocatechuic acid (PCA), is a phenolic compound of significant interest due to its prevalence in a variety of edible plants and its role as a major metabolite of complex polyphenols like anthocyanins.[1][2] Its documented pharmacological properties, including potent antioxidant, anti-inflammatory, and anticancer effects, make it a compelling candidate for therapeutic and cosmeceutical development.[2][3][4] This technical guide provides a comprehensive suite of validated in vitro protocols to quantitatively assess the primary biological activities of this compound.

Designed for researchers, scientists, and drug development professionals, this document moves beyond simple procedural lists. It delves into the causality behind experimental design, emphasizing the inclusion of self-validating systems within each protocol to ensure data integrity and reproducibility. We will explore assays for antioxidant capacity, anti-inflammatory potential via enzyme inhibition, and cytotoxic effects on cell lines, complete with detailed methodologies, data interpretation guidelines, and mechanistic insights.

Foundational Principles: Understanding the Compound and Assays

This compound provides the active 3,4-dihydroxybenzoate anion (protocatechuate) in solution. The core of its biological activity stems from the catechol (ortho-dihydroxybenzene) structure, which is highly effective at donating hydrogen atoms or electrons to neutralize reactive oxygen species (ROS).[4] This foundational antioxidant capability is the underpinning of many of its other observed effects.

When selecting an assay, it is critical to understand the mechanism being probed. No single assay can fully capture the total bioactivity of a compound. Therefore, a multi-assay approach is recommended for a comprehensive activity profile.

Caption: General workflow for in vitro bioactivity screening.

Assessment of Antioxidant Capacity

The most well-characterized activity of 3,4-dihydroxybenzoate is its ability to mitigate oxidative stress. This is commonly assessed using cell-free chemical assays that measure the compound's capacity to scavenge stable synthetic radicals.

Causality Behind Assay Selection:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the capacity of an antioxidant to donate a hydrogen atom. The reduction of the violet DPPH radical to a pale yellow hydrazine is simple to monitor spectrophotometrically.[5][6] It is a rapid and cost-effective primary screening tool.

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: The ABTS radical cation is soluble in both aqueous and organic solvents, allowing for the assessment of a broader range of compounds. This assay is based on electron transfer and is excellent for confirming the findings from the DPPH assay.[7]

Caption: PCA-induced apoptotic signaling in cancer cells. [3]

Protocol 4.1: MTT Cell Viability Assay

Principle: This colorimetric assay measures the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Selected cell line (e.g., AGS human gastric adenocarcinoma cells) [3]* Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

Doxorubicin (Positive Control)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (Dimethyl sulfoxide)

-

96-well cell culture plate

-

Microplate spectrophotometer

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well.

-

Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound and positive control in complete medium.

-

Remove the old medium from the cells and replace it with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the compound).

-

Incubate for 24, 48, or 72 hours.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 20 µL of MTT solution to each well.

-

Incubate for another 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Formazan Solubilization and Reading:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate gently for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at ~570 nm.

-

-

Calculation:

-

% Viability = (Absorbance_sample / Absorbance_control) * 100

-

Determine the IC50 value (concentration that reduces cell viability by 50%) from the dose-response curve.

-

Specialized Enzyme Inhibition: Tyrosinase Assay

Given its phenolic structure, 3,4-dihydroxybenzoate is a candidate for inhibiting tyrosinase, a key enzyme in melanin biosynthesis. This has direct applications in the cosmetics industry for agents targeting hyperpigmentation. [8]

Protocol 5.1: Mushroom Tyrosinase Inhibition Assay

Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopaquinone, which then forms dopachrome, a colored product with an absorbance maximum around 475 nm. An inhibitor will slow the rate of dopachrome formation. [8] Materials:

-

This compound (Test Compound)

-

Mushroom Tyrosinase

-

L-DOPA (Substrate)

-

Phosphate Buffer (50 mM, pH 6.8)

-

Kojic Acid (Positive Control) * 96-well microplate

-

Microplate spectrophotometer

Procedure:

-

Preparation of Solutions:

-

Enzyme Solution: Prepare a solution of mushroom tyrosinase (~100 U/mL) in phosphate buffer.

-

Substrate Solution: Prepare a 2.5 mM solution of L-DOPA in phosphate buffer.

-

Test Compound: Prepare serial dilutions in phosphate buffer.

-

-

Assay Protocol:

-

In a 96-well plate, add:

-

40 µL of the test compound dilution

-

80 µL of phosphate buffer

-

40 µL of the tyrosinase enzyme solution

-

-

Pre-incubate at 25°C for 10 minutes. [8] * Initiate the reaction by adding 40 µL of the L-DOPA substrate solution to all wells.

-

Immediately measure the absorbance at 475 nm in a kinetic mode for 20-30 minutes.

-

-

Calculation:

-

Determine the reaction rate (Vmax) from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition: % Inhibition = [(Rate_control - Rate_sample) / Rate_control] * 100

-

Determine the IC50 value.

-

References

-

Lin, H. et al. (2007). Apoptotic effect of 3,4-dihydroxybenzoic acid on human gastric carcinoma cells involving JNK/p38 MAPK signaling activation. PubMed. Available at: [Link]

-

Terry, L. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

-

Zagórska-Dziok, M. et al. (2022). Assessment of the Anti-Inflammatory, Antibacterial and Anti-Aging Properties and Possible Use on the Skin of Hydrogels Containing Epilobium angustifolium L. Extracts. National Institutes of Health (NIH). Available at: [Link]

-

Active Concepts. (2023). Tyrosinase Inhibition Assay. Active Concepts. Available at: [Link]

-

Li, X. et al. (2011). Antioxidant Activity and Mechanism of Protocatechuic Acid in vitro. ResearchGate. Available at: [Link]

-

Islamovic, S. et al. (2014). A study of the inhibition of catalase by dipotassium trioxohydroxytetrafluorotriborate K-2[B3O3F4OH]. ResearchGate. Available at: [Link]

-

Wikipedia. Protocatechuic acid. Wikipedia. Available at: [Link]

-

S, M. et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Institutes of Health (NIH). Available at: [Link]

-

Chen, Y. et al. (2023). Antioxidant and Photoprotective Activities of 3,4-Dihydroxybenzoic Acid and (+)-Catechin, Identified from Schima argentea Extract, in UVB-Irradiated HaCaT Cells. MDPI. Available at: [Link]

-

Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. Available at: [Link]

-

Koneski, F. et al. (2023). Alternative Enzyme Inhibition Assay for Safety Evaluation of Food Preservatives. PubMed. Available at: [Link]

-

Malterud, K.E. (2000). Procedure for assay of 15-lipoxygenase inhibition. ResearchGate. Available at: [Link]

-

Kakal, M. et al. (2014). Pharmacological Properties of Protocatechuic Acid and Its Potential Roles as Complementary Medicine. Hindawi. Available at: [Link]

-

Mindrull, K. et al. (2023). Synthesis of 3,4-Dihydroxybenzoic Acid in E. coli and C. glutamicum Using Dehydroshikimate Dehydratase of Different Types. MDPI. Available at: [Link]

-

Li, X. et al. (2011). Antioxidant Activity and Mechanism of Protocatechuic Acid in vitro. Functional Foods in Health and Disease. Available at: [Link]

-